molecular formula C13H19N3O B12995377 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one

7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one

Cat. No.: B12995377
M. Wt: 233.31 g/mol
InChI Key: BZIKHBTYMWDDBX-UHFFFAOYSA-N
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Description

7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic compound that belongs to the class of pyridopyridazines This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a tetrahydropyridopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one include other bicyclic pyridopyridazines, such as:

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
  • 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

7-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one

InChI

InChI=1S/C13H19N3O/c17-13-12-10(5-4-8-14-12)9-15-16(13)11-6-2-1-3-7-11/h9,11,14H,1-8H2

InChI Key

BZIKHBTYMWDDBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCCN3)C=N2

Origin of Product

United States

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